molecular formula C17H23N5O2S B7560783 7-Methyl-2-[3-(piperidine-1-carbonyl)piperidin-1-YL]-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

7-Methyl-2-[3-(piperidine-1-carbonyl)piperidin-1-YL]-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B7560783
M. Wt: 361.5 g/mol
InChI Key: APZFJSUKQNOOCH-UHFFFAOYSA-N
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Description

7-Methyl-2-[3-(piperidine-1-carbonyl)piperidin-1-YL]-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazole ring fused with a pyrimidine ring, along with piperidine moieties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

7-methyl-2-[3-(piperidine-1-carbonyl)piperidin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-12-10-14(23)22-16(18-12)25-17(19-22)21-9-5-6-13(11-21)15(24)20-7-3-2-4-8-20/h10,13H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZFJSUKQNOOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)N3CCCC(C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-[3-(piperidine-1-carbonyl)piperidin-1-YL]-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide with a suitable carbonyl compound under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a suitable amine with a carbonyl compound, followed by cyclization.

    Coupling with Piperidine Moieties: The piperidine moieties are introduced through nucleophilic substitution reactions, where piperidine derivatives react with the intermediate compounds formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moieties, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions to introduce new substituents.

Major Products Formed

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Alcohols or amines derived from the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methyl-2-[3-(piperidine-1-carbonyl)piperidin-1-YL]-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the modulation of signaling pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.

    Pyrido[2,3-d]pyrimidin-5-one: Shares the pyrimidine ring but differs in the additional fused rings and substituents.

    Piperidine Derivatives: Compounds containing piperidine rings, which are common in many pharmaceuticals.

Uniqueness

7-Methyl-2-[3-(piperidine-1-carbonyl)piperidin-1-YL]-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one stands out due to its unique combination of a thiadiazole ring fused with a pyrimidine ring and the presence of piperidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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